molecular formula C9H11BrN2O2 B1302201 4-Bromo-N-isopropyl-2-nitroaniline CAS No. 683274-50-2

4-Bromo-N-isopropyl-2-nitroaniline

Cat. No.: B1302201
CAS No.: 683274-50-2
M. Wt: 259.1 g/mol
InChI Key: QKZASAQBZATLAE-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-2-nitroaniline is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Safety and Hazards

“N-Isopropyl 4-bromo-2-nitroaniline” is considered hazardous. It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used, and adequate ventilation should be ensured .

Properties

IUPAC Name

4-bromo-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZASAQBZATLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374805
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-50-2
Record name N-Isopropyl 4-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred, cold (0° C.) solution of 4-bromo-1-fluoro-2-nitrobenzene (7 g, 32 mmol) in dichloromethane (100 mL) was added isopropylamine (5 mL, 64 mmol). The mixture was allowed to stir at 0° C. for 3 h and room temperature overnight. It was diluted with water and extracted with CH2Cl2. The organic layer was washed with water and brine, dried (MgSO4), and filtered. The filtrate was concentrated in vacuo to give a crude red solid. Trituration with MeOH afforded the title compound as an orange-red solid. MS (ESI, pos. ion) m/z: 260.7 (M+1).
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5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Isopropylamine (3 mL) is added to a solution of 4-bromo-1-fluoro-2-nitrobenzene (700 mg, 3.18 mmol) in ethanol. The reaction may be stirred for an appropriate time at an appropriate temperature, such as room temperature for overnight and concentrated. The residue may be purified by any appropriate method such as Biotage column chromatography to give 4-bromo-N-isopropyl-2-nitroaniline (770 mg).
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700 mg
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